molecular formula C23H27N5O2 B2682791 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212282-10-4

7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2682791
CAS No.: 1212282-10-4
M. Wt: 405.502
InChI Key: JBPLTTKFWPMNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been shown to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Similar compounds have been found to exhibit anti-tumor activity by inhibiting c-met kinase . This inhibition could potentially disrupt the signaling pathways that promote cancer cell proliferation and survival.

Biochemical Pathways

C-met kinase, a potential target of this compound, is involved in several signaling pathways, including the pi3k/akt and mapk pathways . Inhibition of c-Met kinase could therefore affect these pathways and their downstream effects, potentially leading to reduced cancer cell proliferation and survival.

Result of Action

Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound could potentially induce cell cycle arrest or apoptosis in cancer cells.

Biological Activity

The compound 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 767318-41-2) is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class. This class of compounds has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.

  • Molecular Formula : C23H27N5O2
  • Molecular Weight : 405.5 g/mol
  • Structure : The compound features a triazole-pyrimidine core structure which is significant in its biological activity.

Antimicrobial Activity

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit notable antimicrobial properties. For instance, a study highlighted that derivatives of these compounds were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition of growth (MIC values ranging from 10 to 100 µg/mL) . While specific data on the mentioned compound's antimicrobial efficacy is limited, its structural similarity to known active compounds suggests potential effectiveness.

Anti-inflammatory Effects

The anti-inflammatory potential of triazolo[1,5-a]pyrimidines has been documented in several studies. For example, derivatives have shown inhibition of pro-inflammatory cytokines in carrageenan-induced paw edema models . Although direct studies on this specific compound are sparse, the presence of methoxy and isopropyl groups may enhance its anti-inflammatory properties through modulation of inflammatory pathways.

Cytotoxicity and Anticancer Activity

Compounds similar to the one have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that triazolo[1,5-a]pyrimidines can induce apoptosis in cancer cells by activating caspase pathways . The specific compound's ability to inhibit cancer cell proliferation is an area for further investigation but aligns with the general trend observed in related compounds.

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening Tested against E. coli, Bacillus subtilis, and Candida albicans, showing varying degrees of activity with MIC values comparable to standard antibiotics .
Anti-inflammatory Testing Demonstrated significant reduction in paw edema in animal models; triazolo derivatives showed promise as NF-κB inhibitors .
Cytotoxicity Assays Induced apoptosis in various cancer cell lines; further studies needed to confirm specific activity for the compound .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-14(2)16-9-11-17(12-10-16)21-20(15(3)26-23-24-13-25-28(21)23)22(29)27-18-7-5-6-8-19(18)30-4/h5-15,20-21H,1-4H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPLTTKFWPMNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.